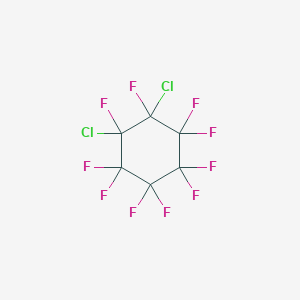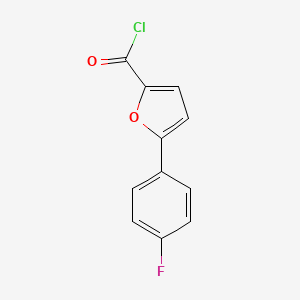
1,2-Dichlorodecafluorocyclohexane
Übersicht
Beschreibung
1,2-Dichlorodecafluorocyclohexane is a halogenated cyclohexane derivative with the molecular formula C6Cl2F10 This compound is characterized by the presence of two chlorine atoms and ten fluorine atoms attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dichlorodecafluorocyclohexane can be synthesized through several methods. One common approach involves the fluorination of 1,2-dichlorooctafluorocyclohex-1-ene. This reaction typically requires the use of a fluorinating agent such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete fluorination of the cyclohexane ring .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and specialized equipment to handle the highly reactive fluorinating agents. The process begins with the chlorination of cyclohexane to produce 1,2-dichlorocyclohexane, followed by fluorination using cobalt trifluoride or antimony pentafluoride. The reaction is conducted under controlled temperature and pressure conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichlorodecafluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents. For example, the reaction with sodium iodide (NaI) in acetone can replace chlorine atoms with iodine.
Reduction Reactions: The compound can be reduced to form partially fluorinated cyclohexanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, reflux.
Oxidation: Potassium permanganate (KMnO4), aqueous solution, room temperature.
Major Products Formed
Substitution: 1,2-Diiododecafluorocyclohexane.
Reduction: Partially fluorinated cyclohexanes.
Oxidation: Cyclohexane derivatives with oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Dichlorodecafluorocyclohexane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into organic molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants
Wirkmechanismus
The mechanism of action of 1,2-dichlorodecafluorocyclohexane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound’s high fluorine content enhances its lipophilicity, allowing it to penetrate biological membranes and interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of target proteins and enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichlorooctafluorocyclohexane: Similar structure but with fewer fluorine atoms.
1,2-Dibromodecafluorocyclohexane: Contains bromine atoms instead of chlorine.
1,2-Dichlorotetrafluorocyclohexane: Contains fewer fluorine atoms.
Uniqueness
1,2-Dichlorodecafluorocyclohexane is unique due to its high fluorine content, which imparts distinct chemical and physical properties. The presence of ten fluorine atoms enhances its stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
1,2-dichloro-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F10/c7-1(9)2(8,10)4(13,14)6(17,18)5(15,16)3(1,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESCLXSTSQIECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)Cl)(F)Cl)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378825 | |
| Record name | 1,2-Dichlorodecafluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336-14-1 | |
| Record name | 1,2-Dichlorodecafluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)



![2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid](/img/structure/B1333197.png)
![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine](/img/structure/B1333199.png)
